

N-Xantphos in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N-Xantphos	
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N-Xantphos (4,6-bis(diphenylphosphino)phenoxazine) is a specialized bidentate phosphine ligand renowned for its ability to facilitate challenging palladium-catalyzed cross-coupling reactions. Its unique structural feature is a deprotonatable N-H moiety within the phenoxazine backbone. This characteristic allows for the formation of a highly active, anionic L-type ligand under basic conditions, often referred to as NiXantphos, which can significantly enhance the catalytic activity of palladium, particularly in reactions involving unactivated aryl chlorides at room temperature.[1][2]

These application notes provide an overview of the use of **N-Xantphos** in key palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and data to support its efficacy.

Key Applications

The Pd/**N-Xantphos** catalytic system has demonstrated exceptional performance in several critical cross-coupling reactions:

 Buchwald-Hartwig Amination: N-Xantphos has been identified as a highly active ligand for the amination of unactivated aryl chlorides, a notoriously difficult transformation.[3][4] The



deprotonated **N-Xantphos** ligand promotes the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.

- Deprotonative Cross-Coupling Process (DCCP): This novel application utilizes the
 deprotonated form of N-Xantphos (NiXantphos) to catalyze the coupling of weakly acidic CH bonds with aryl halides.[1][2] This has been effectively used to synthesize triarylmethanes
 from diarylmethanes and aryl chlorides at room temperature.[1]
- Sonogashira Coupling: The Pd/N-Xantphos system, in conjunction with a copper(I) cocatalyst, has been shown to be an efficient catalyst for the coupling of terminal alkynes with aryl halides.[5]
- Suzuki-Miyaura Coupling: While less documented than its application in C-N bond formation,
 N-Xantphos can also be employed as a ligand in Suzuki-Miyaura couplings for the formation of biaryl compounds.

Data Presentation

Table 1: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides



Entry	Aryl Chlori de	Amin e	Pd Sourc e (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	4- Chloro toluen e	Morph oline	Pd ₂ (db a) ₃ (0.05)	N- Xantp hos (0.1)	NaOtB u	Toluen e	100	2	98
2	Chloro benze ne	Di-n- butyla mine	Pd ₂ (db a) ₃ (0.05)	N- Xantp hos (0.1)	NaOtB u	Toluen e	100	3	95
3	4- Chloro anisol e	Aniline	Pd ₂ (db a) ₃ (0.1)	N- Xantp hos (0.2)	NaOtB u	Toluen e	100	18	85
4	1- Chloro -4- (trifluor ometh yl)ben zene	Piperid ine	Pd(OA c) ₂ (1)	N- Xantp hos (1.5)	КзРО4	Dioxan e	100	12	92
5	2- Chloro pyridin e	n- Hexyla mine	Pd(OA c) ₂ (1)	N- Xantp hos (1.5)	CS2CO	Toluen e	80	24	78

Data compiled from representative results in the literature. Conditions and yields are substratedependent.



Table 2: Deprotonative Cross-Coupling of

Diarylmethanes with Aryl Chlorides

Entry	Diaryl meth ane	Aryl Chlori de	Pd(O Ac) ₂ (mol %)	N- Xantp hos (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	Diphe nylmet hane	4- Chloro toluen e	2.5	5.0	KN(Si Me₃)2	THF	24	12	91
2	Diphe nylmet hane	1- Chloro -4- metho xyben zene	2.5	5.0	KN(Si Me₃)2	THF	24	12	88
3	4- Metho xydiph enylm ethane	4- Chloro toluen e	5.0	10.0	KN(Si Me₃)₂	THF	24	18	85
4	Diphe nylmet hane	2- Chloro pyridin e	5.0	10.0	LiN(Si Me₃)2	THF	24	24	75
5	Fluore ne	4- Chloro toluen e	2.5	5.0	KN(Si Me₃)2	THF	24	10	94

Data based on the findings of Zhang et al. in J. Am. Chem. Soc. 2014, 136, 17, 6276-6287.[1]



Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

This protocol is a representative example for the amination of an unactivated aryl chloride with a secondary amine.

Materials:

- Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- N-Xantphos
- Sodium tert-butoxide (NaOtBu)
- Aryl chloride
- Amine
- Anhydrous toluene

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.05 mol%), **N-Xantphos** (0.1 mol%), and sodium tert-butoxide (1.4 mmol).
- Add anhydrous toluene (2 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for the time indicated by TLC or GC/MS analysis (typically 2-18 hours).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.



- Wash the filter cake with additional ethyl acetate (2 x 5 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Protocol 2: General Procedure for the Deprotonative Cross-Coupling Process (DCCP)

This protocol describes the synthesis of triarylmethanes from diarylmethanes and aryl chlorides.

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- N-Xantphos
- Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)
- Diarylmethane
- · Aryl chloride
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a glovebox, add Pd(OAc)₂ (2.5 mol%) and **N-Xantphos** (5.0 mol%) to an oven-dried vial.
- Add anhydrous THF (1 mL) and stir the mixture for 5 minutes.
- In a separate vial, dissolve the diarylmethane (0.2 mmol) and the aryl chloride (0.4 mmol) in anhydrous THF (1 mL).
- Add the diarylmethane/aryl chloride solution to the catalyst mixture.



- Add a solution of KN(SiMe₃)₂ (0.6 mmol) in THF to the reaction vial.
- Seal the vial and stir the reaction mixture at room temperature (24 °C) for 10-24 hours.
- Monitor the reaction progress by GC-MS.
- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the triarylmethane product.

Protocol 3: General Procedure for Sonogashira Coupling

This is a representative protocol for the coupling of a terminal alkyne with an aryl bromide.

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- N-Xantphos
- Copper(I) iodide (CuI)
- Aryl bromide
- · Terminal alkyne
- Triethylamine (Et₃N)
- Anhydrous dimethylformamide (DMF)

Procedure:



- To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%), N-Xantphos (1.5 mol%), and Cul (2 mol%).
- Add anhydrous DMF (3 mL), followed by the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
- Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and dilute with water (10 mL).
- Extract with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.

Visualizations

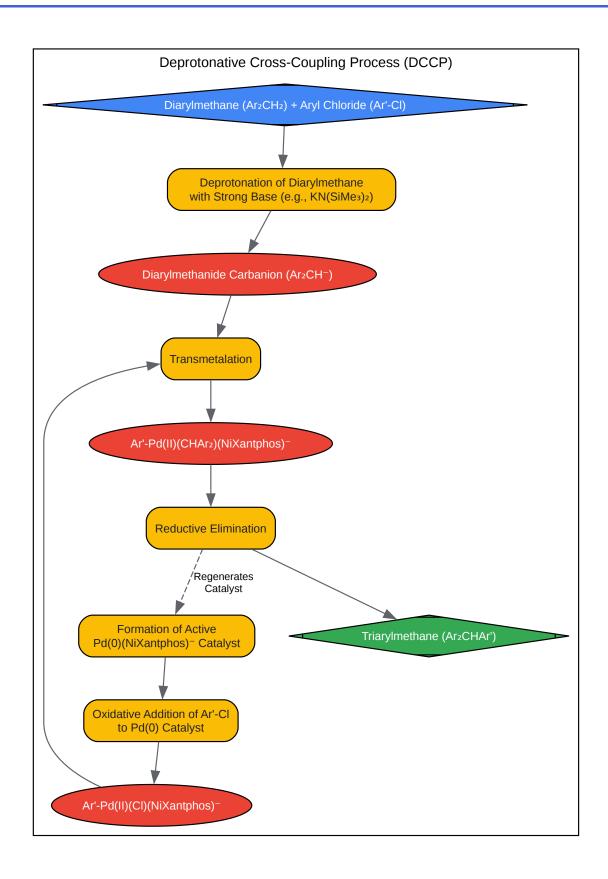
The following diagrams illustrate the catalytic cycles and a general workflow for a Pd/**N-Xantphos** catalyzed reaction.



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Caption: Buchwald-Hartwig Amination Catalytic Cycle.

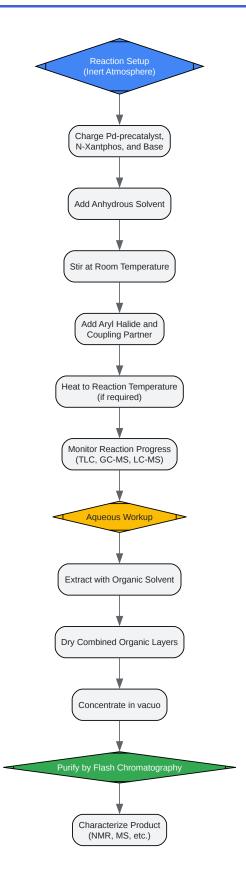




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Caption: Deprotonative Cross-Coupling (DCCP) Pathway.





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Caption: General Experimental Workflow.



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